Aselacin C
Overview
Description
Aselacin C is a cyclic pentadepsipeptide isolated from the Acremonium species. It was first identified and characterized in 1994 by researchers at Abbott Laboratories. This compound is known for its ability to inhibit the binding of endothelin to its receptor in bovine atrial and porcine cerebral membranes . The molecular formula of this compound is C46H66N8O11, and it has a molecular weight of 907.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aselacin C is typically produced through fermentation processes involving the Acremonium species. The traditional method for growing microorganisms for screening of metabolites has been submerged fermentation. in this environment, microorganisms usually do not differentiate as they do in nature. Researchers have grown fungi in stationary fermentations to encourage the formation of metabolites during these growth stages .
Industrial Production Methods: The production of this compound involves a specific fermentation medium consisting of starch (2.4%), molasses (1.6%), spray-dried lard water (0.8%), primary whole yeast (0.4%), and calcium carbonate (0.16%). The pH of the medium is maintained at optimal levels to support the growth of the Acremonium species .
Chemical Reactions Analysis
Types of Reactions: Aselacin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different environments.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the cyclic pentadepsipeptide structure.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound.
Scientific Research Applications
Aselacin C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: this compound is used as a model compound for studying cyclic peptides and their interactions with various receptors.
Biology: The compound is employed in research focused on understanding the mechanisms of endothelin receptor inhibition and its effects on cellular processes.
Medicine: this compound’s ability to inhibit endothelin binding makes it a potential candidate for developing therapeutic agents for conditions such as hypertension, congestive heart failure, and myocardial infarction
Mechanism of Action
Aselacin C exerts its effects by inhibiting the binding of endothelin to its receptor. Endothelin is a potent vasoconstrictor, and its interaction with its receptors (endothelin receptor type A and endothelin receptor type B) plays a crucial role in regulating vascular tone and blood pressure . By blocking this interaction, this compound can modulate the physiological effects of endothelin, making it a valuable tool for studying cardiovascular diseases and developing new therapeutic strategies.
Comparison with Similar Compounds
Aselacin A: Inhibits endothelin binding with an IC50 of approximately 20 µg/mL.
Aselacin B: Similar to Aselacin A but with slight variations in its side chain structure.
Uniqueness of Aselacin C: this compound is unique due to its specific structural features and its potent inhibitory activity against endothelin receptors. Its distinct cyclic pentadepsipeptide structure and the presence of unique functional groups contribute to its high affinity for endothelin receptors and its potential therapeutic applications .
Properties
IUPAC Name |
(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,35-37,42,49,55H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+/t30-,35-,36-,37-,42+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKPSPWBJDFWAE-GFDFNCKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)CCCCCCCC(=O)N[C@H](CCC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N8O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156223-08-4 | |
Record name | Aselacin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156223084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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